molecular formula C15H26O2 B2373286 Jaeschkeanadiol CAS No. 41690-67-9

Jaeschkeanadiol

Cat. No.: B2373286
CAS No.: 41690-67-9
M. Wt: 238.371
InChI Key: SUAPQGLGNKUSLY-LJISPDSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jaeschkeanadiol is a naturally occurring sesquiterpenoid compound identified in the rhizomes of Ferula jaeschkeana . It belongs to a class of C15 terpenoids known for their diverse and complex chemical structures. Within the genus Ferula , sesquiterpenoids are recognized as main active ingredients and have been reported to exhibit a range of biological properties in scientific studies, including potential antioxidative, anti-inflammatory, and cytotoxic activities . The research on this compound derivatives contributes to the broader investigation of sesquiterpenoids, which are of significant interest in phytochemical and pharmacological research for discovering new bioactive natural products . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

(1R,3aR,8S,8aS)-3a,6-dimethyl-1-propan-2-yl-2,3,4,7,8,8a-hexahydroazulene-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O2/c1-10(2)15(17)8-7-14(4)6-5-11(3)9-12(16)13(14)15/h5,10,12-13,16-17H,6-9H2,1-4H3/t12-,13+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUAPQGLGNKUSLY-LJISPDSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC2(CCC(C2C(C1)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@]2(CC[C@]([C@@H]2[C@H](C1)O)(C(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Jaeschkeanadiol can be synthesized through the extraction and purification of organic root extracts from plants such as Ferula vesceritensis. The process involves extensive fractionation and purification techniques, including chromatography and spectroscopic analysis .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale extraction of plant material followed by purification processes to isolate the compound. The use of advanced chromatographic techniques ensures the purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Jaeschkeanadiol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

Jaeschkeanadiol is characterized by the molecular formula C15H26O2C_{15}H_{26}O_{2} and a molecular weight of approximately 238.3657 g/mol . Its structural variants, such as this compound p-hydroxybenzoate and this compound benzoate, exhibit distinct biological activities that contribute to its therapeutic potential .

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogens. Research indicates that extracts containing this compound exhibit inhibitory effects on bacteria including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. For instance:

  • A study evaluated the antibacterial activity of organic extracts from Ferula hermonis, isolating this compound p-hydroxybenzoate, which showed effective inhibition against multiple bacterial strains with minimal inhibitory concentrations (MIC) ranging from 64 to 128 μg/mL .
  • Molecular docking studies suggest that this compound derivatives may act as protease inhibitors, showing potential in combating antibiotic-resistant bacteria by targeting specific bacterial enzymes .

Anticancer Potential

The cytotoxic effects of this compound have been explored in various cancer cell lines. Notable findings include:

  • The compound's ability to induce apoptosis in human pancreatic cancer cells (MiaPaCa-2) and breast cancer cells (MCF-7), with studies reporting a significant reduction in cell viability at specific concentrations .
  • In vitro assays have shown that this compound p-hydroxybenzoate can effectively inhibit the proliferation of multidrug-resistant leukemia cells, suggesting its potential as a therapeutic agent against resistant cancer types .

Traditional Medicine Applications

In traditional medicine, extracts from Ferula species containing this compound have been used for centuries to treat various ailments. The ethnopharmacological uses include:

  • Treatment of respiratory issues, digestive disorders, and skin infections .
  • Use as an aphrodisiac and for managing erectile dysfunction in certain cultures .

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
AntibacterialEffective against E. coli, K. pneumoniae, and P. aeruginosa; MIC: 64-128 μg/mL
AntiviralPotential SARS-CoV-2 protease inhibitor; docking studies indicate binding affinity
AnticancerInduces apoptosis in MiaPaCa-2 and MCF-7 cells; effective against multidrug-resistant leukemia
Traditional MedicineUsed for treating respiratory issues and digestive disorders

Mechanism of Action

The mechanism of action of Jaeschkeanadiol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For instance, this compound has been shown to inhibit viral replication by targeting viral proteases and RNA-dependent RNA polymerase .

Comparison with Similar Compounds

Key Findings :

  • Ferutinin shows superior activity against MRSA compared to teferidin, likely due to the electron-donating p-hydroxy group enhancing target binding .
  • Acetylation at C2 (e.g., 2a-acetyl-6a-benzoyl derivative) broadens antimicrobial spectrum by increasing lipophilicity .

Cytotoxic Activity

Cytotoxicity against prostate cancer cell lines highlights structural-activity relationships:

Compound IC₅₀ (µM) PC-3 (Cancer) IC₅₀ (µM) RWPE-1 (Normal) Selectivity Index (RWPE-1/PC-3) Reference
Ferutinin 19.69 ± 2.22 3.295 ± 0.80 0.17
Teferidin 65.3 ± 4.10 21.77 ± 1.20 0.33
Doxorubicin (Control) 1.17 ± 0.12 0.468 ± N/A 0.40

Key Findings :

  • Ferutinin exhibits higher cytotoxicity than teferidin, suggesting the p-hydroxybenzoate moiety enhances cellular uptake or interaction with cancer-specific targets .

Antiviral Potential

Recent studies identify this compound derivatives as SARS-CoV-2 inhibitors:

Compound Target Enzyme (Docking Score) Source Reference
10a-Acetoxy-6a-benzoyl-jaeschkeanadiol Mpro (-8.2 kcal/mol), RdRp (-7.9 kcal/mol) Ferula vesceritensis
Webiol anisate (non-jaeschkeanadiol derivative) Mpro (-7.5 kcal/mol) Ferula vesceritensis

Key Findings :

  • The 10a-acetoxy-6a-benzoyl derivative demonstrates stronger binding to SARS-CoV-2 enzymes than non-acetylated analogs, likely due to additional hydrogen bonding from the acetoxy group .
  • Molecular dynamics simulations confirm stable interactions with Mpro catalytic residues (Cys145 and His41) .

Structural Modifications and Bioactivity

Substituent effects on this compound derivatives:

Modification Site Example Compound Bioactivity Impact Reference
C6 Acyl 2-Acetoxy-6-p-methoxybenzoyl Enhanced solubility; antifungal activity
C2 Acetyl 2a-Acetyl-6a-benzoyl Broad-spectrum antimicrobial activity
C10 Acetoxy 10a-Acetoxy-6a-benzoyl Antiviral activity against SARS-CoV-2

Key Trends :

  • Aromatic acyl groups (e.g., benzoyl, p-hydroxybenzoate) improve antimicrobial and anticancer activity through π-π stacking and hydrogen bonding .
  • Polar groups (e.g., acetoxy) enhance water solubility and target accessibility .

Q & A

Q. What ethical considerations apply when publishing conflicting findings on this compound’s mechanisms of action?

  • Methodological Answer : Disclose all funding sources and potential conflicts of interest. Cite prior work comprehensively, even if results contradict your findings. Use neutral language in discussions (e.g., "divergent outcomes may reflect methodological variability") and avoid overgeneralizing conclusions .

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